Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
Description
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a thiazole-based ester derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a 4-methylphenyl group and at the 2-position with an acetoxyethyl chain. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMACWNPGQTLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing a 1,3-thiazole group:
General Applications of 1,3-Thiazole Compounds
- Pharmaceutical Applications: 1,3-thiazole compounds can be used in pharmaceutical compositions for preventing and/or treating cytokine-mediated diseases, due to their p38 MAP kinase inhibiting activity, TNF-α production inhibiting activity, and phosphodiesterase (PDE) inhibiting activity . They can also prevent and/or treat adenosine receptor-mediated diseases because of their adenosine receptor antagonizing activity .
- Treatment of Inflammatory Diseases: 1,3-thiazole compounds can be used to prevent or treat inflammatory diseases, Addison's disease, autoimmune hemolytic anemia, Crohn's disease, psoriasis, rheumatism, spinal cord injury, multiple sclerosis, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, diabetes, arthritis, toxaemias, ulcerative colitis, chronic pneumonia, pulmonary silicosis, pulmonary sarcoidosis, lung tuberculosis, cahexia, arterial sclerosis, Creutzfeldt-Jakob disease, virus infection, atopic dermatitis, systemic lupus erythematosus, AIDS encephalopathy and meningitis .
- Treatment of Cardiovascular and Neurological Conditions: These compounds can also be used to prevent or treat angina pectoris, myocardial infarction, congestive heart failure, hepatitis, transplant, dialysis hypotension, diffuse intravascular coagulation syndrome, cerebral edema, cerebrovascular disorder, head trauma, cerebral infarction, or apoplectic stroke .
- Other Therapeutic Areas: 1,3-thiazole compounds can be used to prevent or treat asthma or allergic diseases . They can also be used in compositions for preventing or treating chronic rheumatoid arthritis or osteoarthritis .
- Antibacterial Properties: Nitrothiophene carboxamides, which contain a thiophene ring, have demonstrated potent antibacterial activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp .
Specific Examples
- Buparvaquone: This anti-theilerial drug's concentration has been studied in the milk and tissue of dairy cattle .
Important Considerations
- Further Research Needed: While the search results indicate potential applications of 1,3-thiazole compounds, specific case studies and comprehensive data tables for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate are not available in the provided search results. Further research may be needed to gather more specific information on this particular compound.
- Structural Variations: The specific substituents on the 1,3-thiazole ring can significantly influence the compound's activity and applications .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in microbial growth and inflammation .
Comparison with Similar Compounds
Key Analogs and Substituent Effects
Substituent Analysis :
- 4-Methylphenyl vs.
- Acetoxyethyl vs. Sulfonamido/Amino: The acetoxyethyl chain is less polar than sulfonamido or amino groups, influencing solubility and metabolic stability. Sulfonamido derivatives (e.g., ) show higher hydrogen-bonding capacity, critical for protein target engagement .
Physicochemical and Computational Data
- Lipophilicity (LogP) : The 4-methylphenyl group increases LogP (~2.5) compared to polar derivatives (e.g., sulfonamido analog in : LogP ~1.8) .
- DFT Studies: Quinoxaline derivatives () with similar aryl-thiazole motifs show strong corrosion inhibition, linked to electron-donating substituents (e.g., methyl groups) enhancing adsorption on metal surfaces .
Key Takeaways :
- Substituent choice (e.g., methyl, sulfonamido) dictates solubility, bioactivity, and target selectivity.
- Synthetic routes are highly adaptable for structural diversification.
- Computational modeling (e.g., DFT, molecular docking) is critical for rational design .
Biological Activity
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique thiazole structure and ethyl acetate group, which contribute to its diverse biological properties.
Chemical Structure and Properties
- Molecular Formula : C14H15NO2S
- Molecular Weight : 261.34 g/mol
- Structural Features : The compound features a thiazole ring substituted with a 4-methylphenyl group, which enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 g/mol |
| Key Functional Groups | Thiazole, Ethoxy |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A notable study evaluated various thiazole analogues for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that several compounds exhibited significant antiproliferative activity, with one derivative showing an IC50 of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, compared to staurosporine (IC50 = 6.77 and 7.03 µM respectively) .
Mechanism of Action:
The mechanism underlying the anticancer activity involves:
- Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM.
- Induction of apoptosis and necrosis in cancer cells.
- Cell cycle arrest at the G1 phase .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A recent study demonstrated that thiazole derivatives displayed notable antibacterial activity against various strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .
Antibacterial Efficacy:
- Staphylococcus aureus : MIC = 10 µg/mL
- Azithromycin Comparison : MIC = 40 µg/mL
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, compounds containing thiazole moieties have shown anti-inflammatory effects. The evaluation of various thiazole derivatives indicated their potential as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Breast Cancer Treatment :
- Wound Healing Applications :
Q & A
Basic: What are the optimal synthetic routes for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis.
- Step 3: Esterification of the acetic acid moiety using ethanol under acidic conditions (e.g., H₂SO₄ or HCl).
Key reagents include chlorinating agents (e.g., PCl₃), fluorinating agents (for analogs), and catalysts like Pd(PPh₃)₄. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹).
- NMR (¹H/¹³C): Confirm substituent positions (e.g., methyl group at δ ~2.4 ppm in ¹H NMR, ester carbonyl at δ ~165 ppm in ¹³C NMR).
- Elemental Analysis: Validate empirical formula (e.g., C₁₃H₁₃NO₂S).
- X-ray Crystallography (if crystalline): Resolve 3D structure using SHELX software for refinement .
Advanced: How can computational modeling predict its reactivity or binding interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Align with crystallographic data from similar thiazole derivatives to validate poses .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays across multiple cell lines to assess potency variability.
- Assay Standardization: Control for variables like solvent (DMSO concentration ≤0.1%), incubation time, and cell passage number.
- Structural Analog Comparison: Benchmark against analogs (e.g., fluorophenyl-thiazole derivatives) to identify substituent-dependent trends .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers.
- Solubility Considerations: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to prevent ester hydrolysis.
- Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How to evaluate metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay: Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating buffer. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Advanced: What strategies improve synthetic yield of the thiazole core?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve regioselectivity.
- Catalyst Optimization: Screen Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency.
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics .
Basic: What in vitro assays are suitable for initial toxicity screening?
Methodological Answer:
- MTT Assay: Measure mitochondrial activity in HEK293 or HepG2 cells after 24-hour exposure.
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG Binding Assay: Screen for cardiac toxicity via competitive binding studies .
Advanced: How to analyze stereochemical purity if chiral centers are present?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phase.
- Circular Dichroism (CD): Compare experimental spectra with DFT-simulated spectra for enantiomer identification.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Advanced: How does the electronic nature of the 4-methylphenyl group influence reactivity?
Methodological Answer:
- Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution).
- Electron Density Mapping: Use DFT to visualize charge distribution on the thiazole ring; methyl groups act as electron donors, activating para positions for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
